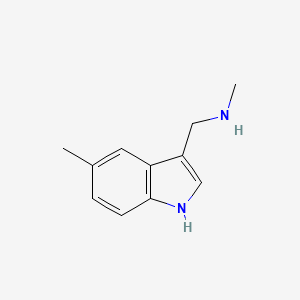

N-Metil-1-(5-metil-1H-indol-3-YL)metanamina

Descripción general

Descripción

N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals . The indole nucleus is a common structural motif in various bioactive molecules, making it an important target for synthetic and medicinal chemistry .

Aplicaciones Científicas De Investigación

N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine has diverse applications in scientific research, including:

Mecanismo De Acción

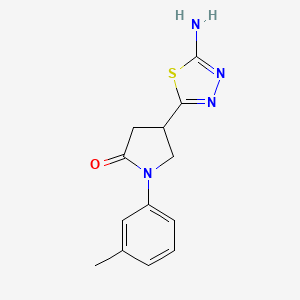

- One study reported that a related compound, N-((3-(4-fluoro-3-(trifluoromethyl)phenyl)isoxazol-5-yl)methyl)(5-methyl-1H-indol-3-yl)methanamine hydrochloride , exhibited significant inhibition of secretory phospholipase A2 (sPLA2). This inhibition activity was comparable to ursolic acid, a positive control.

Target of Action

Análisis Bioquímico

Biochemical Properties

N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine, have been shown to interact with multiple receptors, exhibiting high affinity and specificity . These interactions often result in the modulation of enzyme activity, receptor binding, and signal transduction pathways, contributing to the compound’s diverse biological activities.

Cellular Effects

N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives, including N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine, have demonstrated antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These effects are mediated through the compound’s ability to modulate key signaling pathways, such as the MAPK and PI3K/Akt pathways, and influence the expression of genes involved in cell proliferation, apoptosis, and immune responses.

Molecular Mechanism

The molecular mechanism of action of N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine involves its binding interactions with various biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the specific biochemical context. For example, indole derivatives have been shown to inhibit the activity of certain kinases and proteases, thereby modulating cellular signaling and metabolic pathways . Additionally, N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives, including N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine, can undergo metabolic degradation, leading to the formation of various metabolites . These metabolites may have distinct biological activities, contributing to the compound’s overall temporal effects.

Dosage Effects in Animal Models

The effects of N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as antiviral or anticancer activity. At higher doses, it may cause toxic or adverse effects . Studies have identified threshold effects, where the compound’s efficacy and toxicity are dose-dependent. Understanding these dosage effects is crucial for determining the optimal therapeutic window for N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine.

Metabolic Pathways

N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. Indole derivatives, including N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine, can affect metabolic flux and alter metabolite levels . These interactions are essential for understanding the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms is crucial for predicting the compound’s bioavailability and therapeutic potential.

Subcellular Localization

N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are essential for understanding the compound’s mechanism of action and its potential therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 5-methylindole.

Formylation: The methylated indole is then formylated using a formylating agent like formic acid or formamide.

Industrial Production Methods

Industrial production of N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Análisis De Reacciones Químicas

Types of Reactions

N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine undergoes various chemical reactions, including:

Substitution: Electrophilic substitution reactions occur readily on the indole ring due to the electron-rich nature of the indole nucleus.

Common Reagents and Conditions

Oxidizing Agents: KMnO4, CrO3

Reducing Agents: LiAlH4, NaBH4

Bases: Sodium hydride, potassium carbonate

Formylating Agents: Formic acid, formamide

Major Products Formed

Oxidation Products: Oxides of the indole derivative

Reduction Products: Reduced derivatives of the indole compound

Substitution Products: Various substituted indole derivatives

Comparación Con Compuestos Similares

Similar Compounds

- N,N-Dimethyl-1-(5-methyl-1H-indol-3-yl)methanamine

- N-((3-(4-fluoro-3-(trifluoromethyl)phenyl)isoxazol-5-yl)methyl)(5-methyl-1H-indol-3-yl)methanamine hydrochloride

Uniqueness

N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine is unique due to its specific substitution pattern on the indole ring, which imparts distinct biological activities and chemical reactivity compared to other indole derivatives .

Propiedades

IUPAC Name |

N-methyl-1-(5-methyl-1H-indol-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-8-3-4-11-10(5-8)9(6-12-2)7-13-11/h3-5,7,12-13H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEIGHBKPEYKJJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC=C2CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60650282 | |

| Record name | N-Methyl-1-(5-methyl-1H-indol-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915922-67-7 | |

| Record name | N-Methyl-1-(5-methyl-1H-indol-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl [5-(hydroxymethyl)-1,3-oxazol-2-yl]carbamate](/img/structure/B1293109.png)

![tert-butyl 4-[(2E)-3-(dimethylamino)prop-2-enoyl]piperidine-1-carboxylate](/img/structure/B1293110.png)

![6-bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1293119.png)

![2-(6-Isopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B1293124.png)

![6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1293129.png)

![[3-(1H-pyrazol-3-yl)phenyl]boronic acid](/img/structure/B1293131.png)

![[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylphenyl]boronic acid](/img/structure/B1293132.png)